Alosetron (Z)-2-butenedioate
Alosetron (Z)-2-butenedioate
Alosetron is a Serotonin 5HT3-receptor antagonist that is used in treatment of irritable bowel syndrome.IC50 Value: N/ATarget: 5-HT ReceptorAlosetron has an antagonist action on the 5-HT3 receptors of the enteric nervous system of the gastrointestinal tract. While being a 5-HT3 antagonist like ondansetron, it is not classified or approved as an antiemetic. Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, alosetron/'s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products. From Wikipedia.
Brand Name:
Vulcanchem
CAS No.:
122852-43-1
VCID:
VC0002205
InChI:
InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES:
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O
Molecular Formula:
C21H22N4O5
Molecular Weight:
410.4 g/mol
Alosetron (Z)-2-butenedioate
CAS No.: 122852-43-1
Cat. No.: VC0002205
Molecular Formula: C21H22N4O5
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Alosetron is a Serotonin 5HT3-receptor antagonist that is used in treatment of irritable bowel syndrome.IC50 Value: N/ATarget: 5-HT ReceptorAlosetron has an antagonist action on the 5-HT3 receptors of the enteric nervous system of the gastrointestinal tract. While being a 5-HT3 antagonist like ondansetron, it is not classified or approved as an antiemetic. Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, alosetron/'s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products. From Wikipedia. |
---|---|
CAS No. | 122852-43-1 |
Molecular Formula | C21H22N4O5 |
Molecular Weight | 410.4 g/mol |
IUPAC Name | (Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one |
Standard InChI | InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Standard InChI Key | XCPGTDZMQXRLAW-BTJKTKAUSA-N |
Isomeric SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O |
SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O |
Canonical SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O |
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